molecular formula C18H19ClN2O4 B12509856 Fmoc-Dap-OH.HCl

Fmoc-Dap-OH.HCl

Cat. No.: B12509856
M. Wt: 362.8 g/mol
InChI Key: GJIUYXQXIOYBMD-UHFFFAOYSA-N
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Description

N-9-Fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid hydrochloride: (Fmoc-Dap-OH.HCl) is an organic compound widely used in peptide synthesis. It is a white crystalline powder and serves as an effective amine oxidase inhibitor, which can be used in the treatment of cardiovascular diseases and to improve heart function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dap-OH.HCl typically involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with L-2,3-diaminopropionic acid under basic conditions. This reaction yields N-9-fluorenylmethoxycarbonyl-L-2,3-diaminopropionic acid, which is then converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in solid form and stored at temperatures between 2-8°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Dap-OH.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Fmoc group using piperidine yields a free amine, which can then be further modified .

Mechanism of Action

The mechanism of action of Fmoc-Dap-OH.HCl involves its role as an amine oxidase inhibitor. By inhibiting the activity of amine oxidases, the compound helps in regulating the levels of biogenic amines, which are crucial for cardiovascular health. The molecular targets include the active sites of amine oxidases, where the compound binds and prevents the oxidation of amines .

Comparison with Similar Compounds

Uniqueness: Fmoc-Dap-OH.HCl is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in various chemical and biological applications .

Properties

Molecular Formula

C18H19ClN2O4

Molecular Weight

362.8 g/mol

IUPAC Name

3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C18H18N2O4.ClH/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,19H2,(H,20,23)(H,21,22);1H

InChI Key

GJIUYXQXIOYBMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN)C(=O)O.Cl

Origin of Product

United States

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